N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide
Description
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18ClN5O3/c1-13-5-3-4-6-17(13)27-20-15(10-24-27)21(29)26(12-23-20)11-19(28)25-16-9-14(22)7-8-18(16)30-2/h3-10,12H,11H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVFQQIPAJLMXHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=C(C=N2)C(=O)N(C=N3)CC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18ClN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide, with the CAS number 895014-34-3, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , and it has a molecular weight of 423.9 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives, including this compound.
In Vitro Studies
- Cytotoxicity : In vitro evaluations against various cancer cell lines have demonstrated significant cytotoxic effects. For instance, derivatives with similar structures exhibited growth inhibition rates averaging around 43.9% across 56 cell lines .
- Mechanism of Action : These compounds often act as dual inhibitors targeting cyclin-dependent kinases (CDK2) and tropomyosin receptor kinase A (TRKA). For example, one study reported IC50 values of 0.22 µM and 0.89 µM for CDK2 and TRKA inhibition, respectively .
- Cell Cycle Analysis : The treatment of renal carcinoma cell lines with related compounds resulted in significant cell cycle arrest in the G0–G1 phase, indicating potential mechanisms for inducing apoptosis .
Case Studies
A specific case study evaluated a closely related pyrazolo[1,5-a]pyrimidine derivative in renal carcinoma cell lines (RFX 393). The study found that compound 6s exhibited an IC50 value of 11.70 µM, indicating moderate cytotoxicity compared to the reference compound staurosporine .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. SAR studies suggest that substituents on the pyrazolo[3,4-d]pyrimidine scaffold can enhance selectivity and potency against specific cancer targets .
Summary of Biological Activities
Scientific Research Applications
Anticancer Properties
Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine structure exhibit promising anticancer effects. For instance, studies have shown that similar derivatives can inhibit cancer cell proliferation by targeting specific enzymes involved in tumor growth.
- Case Study : A study on structurally similar compounds demonstrated effective inhibition of cancer cell lines through enzyme inhibition mechanisms, suggesting that N-(5-chloro-2-methoxyphenyl)-2-(4-oxo-1-(o-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide may possess similar capabilities.
Antimicrobial Activity
The compound has potential antimicrobial properties, particularly against bacterial strains. Its structural similarities to known antimicrobial agents suggest it could be effective against pathogens like Mycobacterium tuberculosis.
- Case Study : In vitro tests revealed that derivatives of pyrazolo[3,4-d]pyrimidine demonstrated activity against Mycobacterium tuberculosis, with IC50 values indicating significant potency. This suggests that the compound may warrant further investigation in this context .
Anti-inflammatory Effects
Preliminary studies indicate that compounds related to this compound may also exhibit anti-inflammatory properties.
- Research Insight : Molecular docking studies have suggested that modifications to the structure can enhance binding affinity to inflammatory pathways, indicating potential as a therapeutic agent for inflammatory diseases .
Synthesis and Structure Activity Relationship (SAR)
The synthesis of this compound typically involves multi-step organic reactions. Understanding the structure-activity relationship is crucial for optimizing its biological efficacy.
Synthesis Overview:
- Formation of the pyrazolo[3,4-d]pyrimidine core.
- Functionalization at various positions to introduce the acetamide and other substituents.
- Characterization through techniques such as NMR and mass spectrometry.
Chemical Reactions Analysis
3.1. Key Reaction Parameters
| Reaction Type | Conditions | Yield Range | Reference |
|---|---|---|---|
| Cyclization | Reflux (80–120°C), DMF/EtOH, 2–4h | 60–85% | |
| Coupling | Room temp, EDCI/HOBt, DMF, 12–24h | 70–90% | |
| Substitution | Microwave (100–140°C), THF, 1–2h | 75–95% |
3.2. Mechanistic Insights
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Cyclization : The formation of the pyrazolo[3,4-d]pyrimidine core involves nucleophilic attack by the amino group of a pyrimidine derivative on the electrophilic β-position of a β-dicarbonyl compound, followed by ring closure .
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Coupling : The acetamide group forms via amide bond formation, facilitated by activating agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
4.1. Oxidation and Reduction
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Oxidative modifications : The 4-oxo group in the pyrazolo[3,4-d]pyrimidine core can undergo oxidation to form quinone-like structures, enhancing its electrophilic reactivity .
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Reductive amination : The acetamide group may participate in reductive amination with aldehydes/ketones to form imine derivatives, altering the compound’s pharmacokinetic profile .
4.2. Nucleophilic Substitution
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Halogen displacement : The 5-chloro substituent on the phenyl ring can be replaced with nucleophiles (e.g., amines, thiols) under basic conditions (e.g., K2CO3 in DMF) .
5.1. Kinase Inhibition
The pyrazolo[3,4-d]pyrimidine core is known to bind ATP-binding pockets of kinases, such as Aurora kinases and CDKs, inhibiting cell cycle progression . Structural modifications (e.g., o-tolyl substitution) enhance selectivity and potency .
5.2. Antimicrobial Activity
Derivatives with triazole or thiadiazole substituents exhibit antimicrobial properties, with MIC values as low as 3.25 µg/mL against Mycobacterium smegmatis .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s pyrazolo[3,4-d]pyrimidinone scaffold and acetamide linkage place it within a broader class of kinase-targeting molecules. Below is a comparative analysis with key analogs:
Table 1: Physicochemical and Structural Comparison
Key Observations:
Structural Modifications and Molecular Weight: The target compound has a lower estimated molecular weight (~464.9 g/mol) compared to Example 53 (589.1 g/mol) due to the absence of the chromene moiety and fluorinated aromatic systems in the latter . This may confer improved bioavailability or reduced metabolic complexity.
Substituent Effects on Solubility and Stability: The 5-chloro-2-methoxyphenyl group in the target compound combines electron-withdrawing (Cl) and electron-donating (OCH₃) groups, which may balance solubility and target binding. In contrast, Example 53’s fluorophenyl and chromene substituents could increase metabolic stability but reduce aqueous solubility . Acetamide derivatives in (e.g., BP 27513) share nitro or methoxy groups but lack the pyrazolo[3,4-d]pyrimidinone core, limiting direct pharmacological comparisons .
Synthetic Accessibility :
- Example 53 was synthesized via Suzuki-Miyaura coupling, a method applicable to the target compound for introducing aromatic substituents . However, the chloro-methoxyphenyl group in the target may require alternative coupling strategies due to steric hindrance from the o-tolyl group.
Research Findings and Limitations
- Gaps in Data: No direct biological activity (e.g., IC₅₀ values) or pharmacokinetic data for the target compound are available in the provided evidence. Comparative assessments rely on structural inferences.
- Thermal Stability : The melting point of Example 53 (175–178°C) indicates moderate thermal stability, which may correlate with the target compound’s crystallinity if synthesized .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare pyrazolo[3,4-d]pyrimidinone derivatives like this compound?
- Answer: The compound can be synthesized via cyclocondensation reactions using α-chloroacetamides or 2-chloro-N-(aryl)acetamides as key intermediates. For example, reactions with substituted pyrazolo[3,4-d]pyrimidinone scaffolds often involve nucleophilic substitution at the 5-position of the pyrimidinone ring under reflux conditions in polar aprotic solvents (e.g., DMF or acetonitrile) . Optimization of stoichiometric ratios (e.g., 1:1.2 for amine:chloroacetamide) and temperature control (80–120°C) are critical for achieving yields >70% .
Q. How is the structure of this compound validated post-synthesis?
- Answer: Structural confirmation relies on multinuclear NMR (e.g., H and C NMR) to resolve tautomeric equilibria (amine/imine forms) and assign aromatic protons. For instance, H NMR signals at δ 13.30 ppm (NH, amide) and δ 7.42–7.58 ppm (aromatic protons) are diagnostic . High-resolution mass spectrometry (HRMS) and elemental analysis further validate molecular formula consistency (e.g., CHClFNO) .
Q. What are the primary biological targets or mechanisms explored for this class of compounds?
- Answer: Pyrazolo[3,4-d]pyrimidinones are frequently investigated as kinase inhibitors or modulators of purine-binding enzymes. While specific data for this compound is limited, analogs exhibit activity against tyrosine kinases (e.g., EGFR) via competitive ATP-binding site inhibition. Target validation typically involves enzymatic assays (IC determination) and cellular proliferation studies .
Advanced Research Questions
Q. How can synthetic routes be optimized to enhance regioselectivity in pyrazolo[3,4-d]pyrimidinone functionalization?
- Answer: Regioselectivity is influenced by electronic effects of substituents on the o-tolyl group. Computational modeling (DFT) can predict reactive sites, while experimental optimization using Design of Experiments (DoE) methods (e.g., varying temperature, solvent polarity, and catalyst loading) improves yield and selectivity . For example, phosphorous oxychloride-mediated cyclization at 120°C enhances regiocontrol in oxadiazole formation .
Q. How can spectral contradictions (e.g., tautomerism in NMR) be resolved for accurate structural assignment?
- Answer: Dynamic NMR (DNMR) or variable-temperature (VT-NMR) studies differentiate tautomers by monitoring coalescence temperatures. For instance, broadening of NH signals at 25°C resolves into distinct amine/imine peaks at −40°C . X-ray crystallography provides definitive proof, as seen in ethyl 3-(4-chlorophenyl)-2-(dipentylamino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate, where crystal packing confirms the imine form .
Q. What strategies mitigate degradation during in vitro assays for unstable pyrimidinone derivatives?
- Answer: Stabilization methods include:
- Solvent selection: Use DMSO or PEG-400 to reduce hydrolysis.
- pH control: Buffered solutions (pH 7.4) minimize acid/base degradation.
- Lyophilization: Enhances shelf-life for storage .
Q. How can computational methods predict the binding affinity of this compound to kinase targets?
- Answer: Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations model interactions with kinase domains. Key steps include:
- Protein preparation: Retrieve crystal structures from PDB (e.g., 1M17 for EGFR).
- Ligand parameterization: Assign partial charges using AM1-BCC.
- Binding free energy calculation: MM-PBSA/GBSA methods validate docking poses .
Q. What analytical challenges arise in quantifying trace impurities in bulk samples?
- Answer: High-performance liquid chromatography (HPLC) with UV/Vis detection (λ = 254 nm) identifies impurities. For example, residual α-chloroacetamide (<0.1%) is quantified using a C18 column (5 µm, 250 × 4.6 mm) with acetonitrile/water (70:30) mobile phase .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
